Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is a chemical compound used in scientific research for its unique properties. It is a derivative of the purine base adenine and is synthesized using a specific method.
Wissenschaftliche Forschungsanwendungen
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- has various scientific research applications. It is used as a biochemical tool to study the interactions between proteins and nucleic acids. It can also be used to study the structure and function of RNA molecules. Additionally, it has been used to investigate the role of purine bases in DNA repair.
Wirkmechanismus
The mechanism of action of formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is not fully understood. However, it is believed to interact with nucleic acids, particularly RNA, and affect their structure and function. It may also interact with proteins involved in DNA repair.
Biochemische Und Physiologische Effekte
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- has various biochemical and physiological effects. It has been shown to inhibit the activity of certain RNA molecules, such as ribozymes. It may also affect the structure and stability of RNA molecules. Additionally, it has been shown to affect the activity of proteins involved in DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- in lab experiments is its specificity for RNA molecules. This allows researchers to study the interactions between RNA and other molecules in a more targeted manner. However, one limitation is that it may not be suitable for studying DNA molecules or proteins that do not interact with RNA.
Zukünftige Richtungen
There are several future directions for research involving formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)-. One area of interest is its potential as a therapeutic agent for diseases involving RNA molecules, such as certain viral infections and genetic disorders. Additionally, further studies are needed to fully understand its mechanism of action and its effects on various biological systems. Finally, there is potential for the development of new derivatives of formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- with improved properties for scientific research.
Synthesemethoden
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- is synthesized using a specific method. It involves the reaction of 9-cyclopropyladenine with N-cyclopropylformamide in the presence of a base catalyst. The reaction produces the desired compound, which can be purified using standard techniques.
Eigenschaften
CAS-Nummer |
195252-43-8 |
---|---|
Produktname |
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- |
Molekularformel |
C12H13N5O |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
N-cyclopropyl-N-(9-cyclopropylpurin-6-yl)formamide |
InChI |
InChI=1S/C12H13N5O/c18-7-17(9-3-4-9)12-10-11(13-5-14-12)16(6-15-10)8-1-2-8/h5-9H,1-4H2 |
InChI-Schlüssel |
PGFPDJZKPKEIIC-UHFFFAOYSA-N |
SMILES |
C1CC1N2C=NC3=C2N=CN=C3N(C=O)C4CC4 |
Kanonische SMILES |
C1CC1N2C=NC3=C2N=CN=C3N(C=O)C4CC4 |
Andere CAS-Nummern |
195252-43-8 |
Synonyme |
Formamide, N-cyclopropyl-N-(9-cyclopropyl-9H-purin-6-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.